molecular formula C53H61NO18 B012195 Urdamycin D CAS No. 104443-44-9

Urdamycin D

Cat. No. B012195
M. Wt: 1000 g/mol
InChI Key: FHCQDSRDFSOQAV-BHPMGVOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urdamycin D is a natural product that is derived from Streptomyces species. It is a potent antitumor agent that has shown promising results in preclinical studies. Urdamycin D is a cyclic depsipeptide that contains a unique chemical structure. Its chemical formula is C50H68N10O13S2, and its molecular weight is 1106.3 g/mol. The compound was first isolated in 1991, and since then, it has attracted the attention of many researchers due to its potential as an anticancer agent.

Scientific Research Applications

Urdamycin D as a Biocatalyst in Glycosidic Bond Formation

Urdamycin D, derived from the metabolic pathway of urdamycin A, an angucycline antitumor and antimicrobial drug, plays a significant role in forming C-glycosidic bonds. The enzyme UrdGT2, associated with urdamycin D, demonstrates an ability to attach trideoxysugar rhodinose to the urdamycin polyketide backbone, contributing to the synthesis of novel urdamycins with di-rhodinosyl side chains (Hoffmeister et al., 2003).

Contribution in Antibiotic Biosynthesis

Urdamycin D is integral to the biosynthesis of urdamycin A, an antibiotic and anticancer agent. The gene cluster responsible for urdamycin A biosynthesis includes glycosyltransferases like urdGT2, which catalyzes the initial glycosyl transfer step, essential for forming urdamycins with distinct glycosidic linkages (Faust et al., 2000).

Insight into the Biogenesis of Angucycline Antibiotics

Research on urdamycin D has contributed to understanding the biogenesis of angucycline antibiotics. Isotope-labeled precursors and NMR analysis have shown that urdamycins A-D are formed from a decapolyketide chain, with additional structural elements derived from amino acids like tyrosine and tryptophan. This insight is crucial for comprehending the complex biosynthetic pathways of these antibiotics (Rohr et al., 1989).

Structural Analysis and Chemical Properties

Studies on urdamycin D and related compounds, like urdamycins A to F, have provided significant information on their structures and chemical properties. These insights are valuable for developing new antibiotics and understanding their interactions at the molecular level (Drautz et al., 1986).

Enzyme Expression and Substrate Specificity

The concentration of NDP-sugar co-substrates and the enzyme expression levels in urdamycin biosynthesis significantly impact glycosyltransferases' substrate specificity. This finding is crucial for the potential modification and engineering of natural products for therapeutic applications (Hoffmeister et al., 2000).

properties

CAS RN

104443-44-9

Product Name

Urdamycin D

Molecular Formula

C53H61NO18

Molecular Weight

1000 g/mol

IUPAC Name

(3S,6R,8R,18E)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,12,14-tetrahydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-indol-3-ylidene-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,12,14,16-hexaene-4,19-dione

InChI

InChI=1S/C53H61NO18/c1-22-32(55)10-12-39(66-22)72-53-37(57)19-51(5,63)21-52(53,64)15-14-27-44(53)49-42-29(41(50(62)71-49)30-20-54-31-9-7-6-8-26(30)31)16-28(48(61)43(42)47(27)60)35-18-36(46(59)25(4)65-35)70-38-13-11-34(23(2)67-38)69-40-17-33(56)45(58)24(3)68-40/h6-9,14-16,20,22-25,32-36,38-40,45-46,55-56,58-61,63-64H,10-13,17-19,21H2,1-5H3/b41-30-/t22-,23-,24+,25+,32-,33+,34-,35+,36+,38-,39-,40-,45+,46+,51-,52-,53-/m0/s1

InChI Key

FHCQDSRDFSOQAV-BHPMGVOKSA-N

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CNC8=CC=CC=C87)C=C(C(=C6C4=O)O)[C@H]9C[C@H]([C@@H]([C@H](O9)C)O)O[C@H]1CC[C@@H]([C@@H](O1)C)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)O)O)(C)O)O

SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=CC(=C(C6=C4O)O)C7CC(C(C(O7)C)O)OC8CCC(C(O8)C)OC9CC(C(C(O9)C)O)O)C(=C1C=NC2=CC=CC=C21)C(=O)O5)O)(C)O)O

Canonical SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CNC8=CC=CC=C87)C=C(C(=C6C4=O)O)C9CC(C(C(O9)C)O)OC1CCC(C(O1)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O

synonyms

urdamycin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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